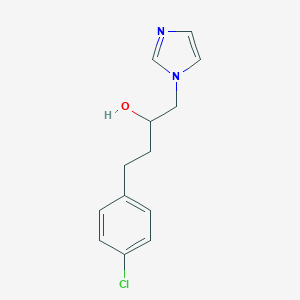
4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol
Cat. No. B193719
Key on ui cas rn:
67085-11-4
M. Wt: 250.72 g/mol
InChI Key: YAHZVMVZBIMHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07625935B2
Procedure details


We have surprisingly found that when the starting material 1-chloro-4-chlorophenyl-2-butanol (II) is reacted with the imidazole (III) in a mixture of toluene and aqueous sodium hydroxide solution in the presence of a phase transfer catalyst, the (1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole) (IV) key intermediate is obtained with short reaction time and excellent yield (95%).
Name
1-chloro-4-chlorophenyl-2-butanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1([CH2:9][CH:10](O)[CH2:11][CH3:12])[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][CH2:3]1.[NH:14]1[CH:18]=[CH:17][N:16]=[CH:15]1.[OH-:19].[Na+]>C1(C)C=CC=CC=1>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([CH2:9][CH2:10][CH:11]([OH:19])[CH2:12][N:14]2[CH:18]=[CH:17][N:16]=[CH:15]2)=[CH:3][CH:4]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
1-chloro-4-chlorophenyl-2-butanol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1(CC=C(C=C1)Cl)CC(CC)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)CCC(CN1C=NC=C1)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
